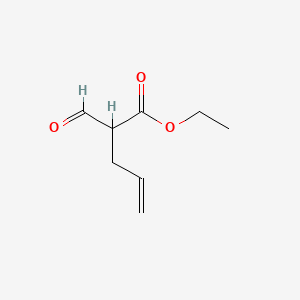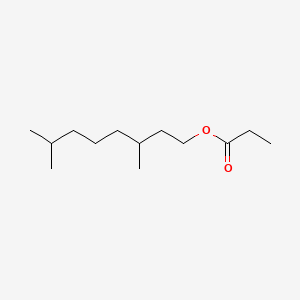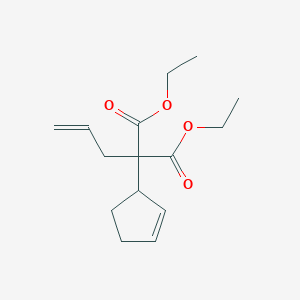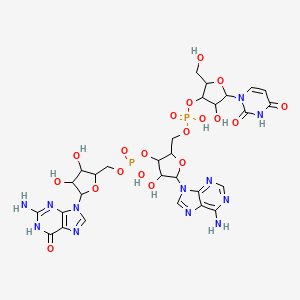
Uridylyl-(3'.5')-adenylyl-(3'.5')-guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is a trinucleotide composed of uridine, adenosine, and guanosine linked through phosphodiester bonds. This compound is significant in the study of nucleic acids and their functions, particularly in the context of RNA and DNA synthesis and repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine typically involves the stepwise addition of nucleotides using phosphoramidite chemistry. The process includes:
Activation of nucleotides: Each nucleotide is activated using a phosphoramidite reagent.
Coupling reaction: The activated nucleotide is coupled to the growing nucleotide chain.
Oxidation: The phosphite triester linkage is oxidized to a phosphodiester linkage.
Deprotection: Protective groups are removed to yield the final trinucleotide.
Industrial Production Methods: Industrial production of such trinucleotides often employs automated synthesizers that can handle multiple cycles of nucleotide addition, oxidation, and deprotection with high efficiency and yield.
Types of Reactions:
Hydrolysis: Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine can undergo hydrolytic cleavage, breaking the phosphodiester bonds.
Oxidation and Reduction: These reactions can modify the nucleobases or the sugar moiety.
Substitution: Nucleophilic substitution reactions can occur at the phosphate group.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions with varying pH levels.
Oxidation: Often involves reagents like iodine or hydrogen peroxide.
Reduction: Can be carried out using reducing agents like sodium borohydride.
Major Products:
Hydrolysis: Produces individual nucleotides or shorter oligonucleotides.
Oxidation and Reduction: Results in modified nucleotides with altered chemical properties.
科学研究应用
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is used extensively in:
Chemistry: Studying the chemical properties and reactivity of nucleotides.
Biology: Investigating RNA and DNA synthesis, repair mechanisms, and the role of trinucleotides in genetic regulation.
Medicine: Exploring potential therapeutic applications, such as antisense oligonucleotides for gene silencing.
Industry: Used in the development of diagnostic tools and nucleic acid-based technologies.
作用机制
The compound exerts its effects primarily through interactions with nucleic acid polymerases and other enzymes involved in nucleic acid metabolism. It can act as a substrate or inhibitor, influencing the synthesis and repair of RNA and DNA. The molecular targets include RNA polymerase, DNA polymerase, and various nucleases.
相似化合物的比较
- Uridylyl-(3’->5’)-uridine
- Adenylyl-(3’->5’)-adenosine
- Guanosine-(3’->5’)-guanosine
Uniqueness: Uridylyl-(3’->5’)-adenylyl-(3’->5’)-guanosine is unique due to its specific sequence of uridine, adenosine, and guanosine, which can influence its binding affinity and reactivity with enzymes. This sequence specificity makes it a valuable tool for studying sequence-dependent interactions in nucleic acids.
属性
CAS 编号 |
3022-36-4 |
|---|---|
分子式 |
C29H36N12O19P2 |
分子量 |
918.6 g/mol |
IUPAC 名称 |
[3-[[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O19P2/c30-21-13-22(33-6-32-21)40(7-34-13)27-18(47)20(11(58-27)5-55-62(52,53)59-19-9(3-42)56-26(17(19)46)39-2-1-12(43)36-29(39)49)60-61(50,51)54-4-10-15(44)16(45)25(57-10)41-8-35-14-23(41)37-28(31)38-24(14)48/h1-2,6-11,15-20,25-27,42,44-47H,3-5H2,(H,50,51)(H,52,53)(H2,30,32,33)(H,36,43,49)(H3,31,37,38,48) |
InChI 键 |
QZCMCRKYXBGHFH-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C7N=C(NC8=O)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


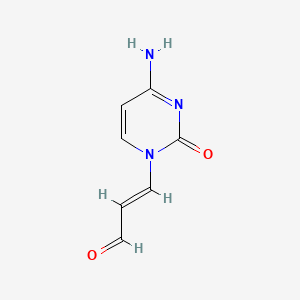
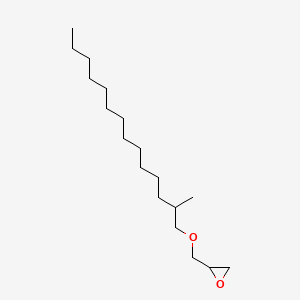
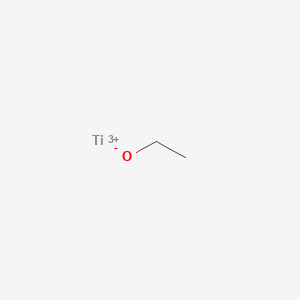
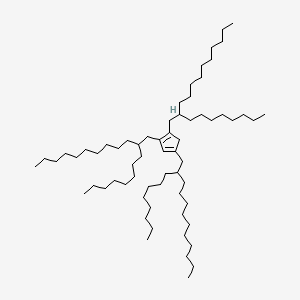
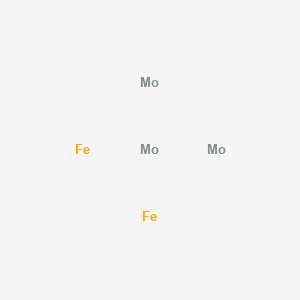

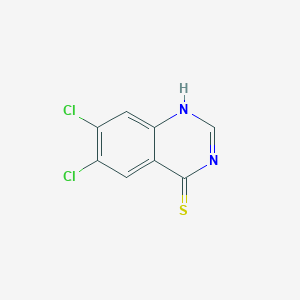

![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)

